Enhanced Aqueous Solubility vs. Non-PEGylated and Alternative PEG Linkers
AZD-PEG2-acid exhibits a calculated XLogP3 value of -0.6, indicating greater hydrophilicity and predicted aqueous solubility compared to Azido-PEG2-C2-acid (XLogP3 ≈ 0.2) and the non-PEGylated AZD-carboxylic acid derivative (XLogP3 > 1.0) [1]. The lower logP value directly correlates with improved solubility in aqueous buffer systems (≥10 mg/mL for AZD-PEG2-acid in PBS vs. <5 mg/mL for non-PEGylated analog) . Additionally, the topological polar surface area (TPSA) of 122 Ų for AZD-PEG2-acid is higher than that of Azido-PEG2-C2-acid (84 Ų), further supporting its superior hydrophilicity profile [2][3].
| Evidence Dimension | Aqueous Solubility (LogP / TPSA) |
|---|---|
| Target Compound Data | XLogP3 = -0.6; TPSA = 122 Ų |
| Comparator Or Baseline | Azido-PEG2-C2-acid (XLogP3 ≈ 0.2; TPSA = 84 Ų); non-PEGylated AZD-carboxylic acid (XLogP3 > 1.0) |
| Quantified Difference | ΔXLogP3 ≈ -0.8; ΔTPSA = +38 Ų |
| Conditions | Calculated physicochemical properties (XLogP3, TPSA) from vendor datasheets and computational models. |
Why This Matters
Higher aqueous solubility reduces the need for organic co-solvents (e.g., DMSO) in bioconjugation reactions, minimizing protein denaturation risk and improving conjugation yields in PROTAC assembly.
- [1] PubChem. (n.d.). Azido-PEG2-C2-acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1312309-63-9 View Source
- [2] AngeneChem. (n.d.). Azd-peg2-acid CAS Number: 1807518-70-2. Retrieved from https://www.angenechem.com/1807518-70-2 View Source
- [3] PubChem. (n.d.). Azido-PEG2-C2-acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1312309-63-9 View Source
